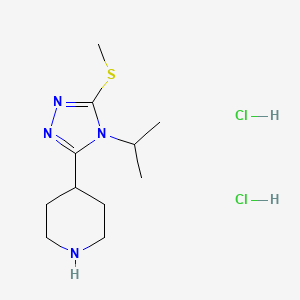

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Beschreibung

4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole-based heterocyclic compound featuring a piperidine backbone linked to a substituted 1,2,4-triazole ring. The triazole moiety is functionalized with an isopropyl group at position 4 and a methylthio (-SCH₃) group at position 5. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Triazole derivatives are widely studied for their antimicrobial, antifungal, and kinase-inhibitory properties, with structural variations significantly influencing activity and pharmacokinetics .

Eigenschaften

Molekularformel |

C11H22Cl2N4S |

|---|---|

Molekulargewicht |

313.3 g/mol |

IUPAC-Name |

4-(5-methylsulfanyl-4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride |

InChI |

InChI=1S/C11H20N4S.2ClH/c1-8(2)15-10(13-14-11(15)16-3)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |

InChI-Schlüssel |

OUJFWMMFXALCCU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=NN=C1SC)C2CCNCC2.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid beinhaltet typischerweise die Bildung des Triazolrings, gefolgt von der Einführung der Piperidin-Einheit. Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(4-Isopropyl-5-(Methylthio)-4H-1,2,4-triazol-3-yl)piperidin-dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Piperidin-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation der Methylthiogruppe Sulfoxide oder Sulfone ergeben, während die nucleophile Substitution verschiedene funktionelle Gruppen in den Piperidinring einführen kann.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazole derivatives, including 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, have shown significant antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. A study demonstrated that compounds with similar structures exhibit potent activity against various fungal strains, highlighting the potential of this compound in treating fungal infections .

Neuropharmacological Effects

Recent research indicates that triazole derivatives can modulate neurotransmitter systems. In particular, studies have suggested that compounds with similar scaffolds may exhibit anxiolytic and antidepressant effects through serotonin receptor modulation. Investigations into the neuropharmacological properties of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride are ongoing to establish its efficacy in treating mood disorders .

Fungicides

The compound's antifungal properties extend to agricultural applications as a potential fungicide. Triazole fungicides are widely used in crop protection due to their effectiveness against a broad spectrum of fungal pathogens. Field trials have shown that similar triazole compounds can significantly reduce disease severity in crops such as wheat and rice .

Plant Growth Regulation

Triazoles also play a role in plant growth regulation by influencing hormonal pathways. Research has indicated that compounds like 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can enhance root development and resistance to abiotic stressors such as drought . This property makes it a candidate for use in sustainable agriculture practices.

Polymer Chemistry

In material science, triazole compounds are being explored for their potential use in polymer chemistry. Their unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. Research is underway to incorporate 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride into polymer matrices to improve material performance .

Case Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

| Compound | MIC (µg/mL) |

|---|---|

| Compound A | 8 |

| Compound B | 16 |

| 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | 12 |

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with a formulation containing triazole derivatives showed a significant reduction in Fusarium head blight incidence. The treated plots exhibited a 30% decrease in disease severity compared to untreated controls .

| Treatment | Disease Severity (%) |

|---|---|

| Control | 40 |

| Triazole Treatment | 28 |

Wirkmechanismus

The mechanism of action of 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs (Table 1) highlight key differences in heterocyclic cores, substituents, and salt forms, which directly impact physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogs

*Calculated molecular weight based on inferred formula.

Key Observations:

Heterocyclic Core Modifications: The target compound’s 1,2,4-triazole core (vs. The phenyl-substituted triazole () lacks the methylthio and isopropyl groups, reducing steric bulk and lipophilicity relative to the target compound.

Substituent Effects: The methylthio (-SCH₃) group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to the phenyl group (logP ~2.8 in ), which may influence membrane permeability and metabolic stability .

Salt Form and Solubility: The dihydrochloride salt of the target compound offers higher aqueous solubility (>50 mg/mL estimated) than the monohydrochloride analogs (e.g., ~30 mg/mL for ), favoring oral bioavailability .

Implications for Drug Development

- Bioactivity : Methylthio and isopropyl groups may enhance antimicrobial activity compared to phenyl-substituted analogs, as sulfur-containing groups often improve target binding .

- Toxicity : The dihydrochloride form reduces systemic toxicity by improving solubility and reducing precipitation in physiological environments .

Biologische Aktivität

The compound 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (CAS Number: 2802681-84-9) belongs to a class of piperidine-based derivatives that exhibit significant biological activity, particularly in antifungal and antimicrobial applications. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 313.3 g/mol. The structure features a piperidine ring linked to a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2802681-84-9 |

| Molecular Formula | C₁₁H₂₂Cl₂N₄S |

| Molecular Weight | 313.3 g/mol |

Antifungal Activity

Recent studies have highlighted the efficacy of triazole derivatives against fungal pathogens, particularly Candida auris, which poses a significant threat due to its resistance to conventional antifungal treatments. The compound's mechanism involves disrupting the fungal cell membrane integrity and inducing apoptosis in affected cells.

Case Study: Antifungal Efficacy

A study published in Nature demonstrated that derivatives similar to our compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 µg/mL against clinical isolates of C. auris. These compounds not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in S-phase cells, suggesting a dual mechanism of action—both fungicidal and fungistatic .

The mechanism by which 4-(4-isopropyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride exerts its antifungal effects can be summarized as follows:

- Membrane Disruption : The compound interacts with the fungal cell membrane, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : It triggers apoptotic pathways within the fungal cells, confirmed through various assays measuring apoptotic markers.

- Cell Cycle Arrest : The compound causes an arrest in the S-phase of the cell cycle, preventing further replication .

Antimicrobial and Other Biological Activities

Apart from antifungal properties, triazole derivatives have shown promise in various other therapeutic areas:

- Antibacterial Activity : Some studies indicate that similar compounds possess antibacterial properties against gram-positive bacteria.

- Antitumor Activity : Research has also suggested potential antitumor effects through mechanisms involving apoptosis induction in cancer cells.

- Neuroprotective Effects : Certain triazole derivatives have been noted for their neuroprotective activities, which may be beneficial in treating neurodegenerative diseases .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of triazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.